N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine is an organic compound with the molecular formula C({19})H({23})NO(_{4})S This compound is characterized by the presence of a sulfonamide group attached to a phenylpropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine typically involves the following steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2,5-diethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
[ \text{2,5-diethylbenzenesulfonyl chloride} + \text{amine} \rightarrow \text{2,5-diethylbenzenesulfonamide} + \text{HCl} ]
-
Coupling with Phenylpropanoic Acid: : The sulfonamide intermediate is then coupled with 3-phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
[ \text{2,5-diethylbenzenesulfonamide} + \text{3-phenylpropanoic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(2,5-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoic acid
- 3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-(4-chlorophenyl)propanoic acid
Comparison
Compared to similar compounds, N-[(2,5-diethylphenyl)sulfonyl]-3-phenyl-beta-alanine is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of diethyl groups may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C19H23NO4S |
---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
3-[(2,5-diethylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H23NO4S/c1-3-14-10-11-15(4-2)18(12-14)25(23,24)20-17(13-19(21)22)16-8-6-5-7-9-16/h5-12,17,20H,3-4,13H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
XKFRHUCZGRZHJO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.